Linear (2-Phenylethyl) vs. Branched (1-Phenylethyl) Piperazine Substitution: Impact on dCTPase Inhibitory Activity
In the piperazin-1-ylpyridazine dCTPase inhibitor series, a compound bearing a linear 2-phenylethan-1-yl substituent on the piperazine (Compound 5 in [1]) exhibited an IC50 of 2.8 μM and a Binding Efficiency Index (BEI) of 11.5. Although directly comparable data for the branched 1-phenylethyl isomer are not available in the primary literature, SAR trends within this chemotype indicate that altering the attachment point and geometry of the aromatic ring relative to the piperazine core significantly modulates activity [1]. The 2-phenylethyl group provides a specific spatial orientation that is distinct from the 1-phenylethyl variant; procurement of the exact linear isomer ensures consistency with the structural parameters validated in the published series.
| Evidence Dimension | dCTPase inhibitory activity (IC50) and Binding Efficiency Index (BEI) for the linear 2-phenylethyl congener |
|---|---|
| Target Compound Data | No direct IC50 data available in published literature for the exact target compound; predicted to be consistent with Compound 5 (IC50 = 2.8 μM, BEI = 11.5) based on shared 2-phenylethyl motif |
| Comparator Or Baseline | Compound 5 from Llona-Minguez et al. 2017: R1 = 2-(trifluoromethyl)phenyl, R2 = 2-phenylethan-1-yl; IC50 = 2.8 μM, BEI = 11.5 [1] |
| Quantified Difference | The linear 2-phenylethyl congener maintains low micromolar potency; branched 1-phenylethyl data are not reported, but SAR indicates that sp3 hybridization at the benzylic carbon alters binding pose and likely potency |
| Conditions | Recombinant human dCTPase enzyme assay; 11-point IC50 curves, average of two replicates [1] |
Why This Matters
Procuring the linear 2-phenylethyl isomer ensures alignment with the validated SAR space of the dCTPase inhibitor chemotype, avoiding unpredictable potency shifts associated with branched regioisomers.
- [1] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. doi:10.1021/acs.jmedchem.7b00182 View Source
